4-(Furan-2-yl)aniline hydrochloride

Description

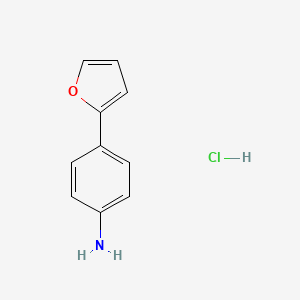

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(furan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZPEBSLJQGBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657386 | |

| Record name | 4-(Furan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59147-02-3 | |

| Record name | 4-(Furan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(Furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, synthesis, and potential biological activities to serve as a valuable resource for researchers and developers in the field.

Chemical and Physical Properties

This compound is the hydrochloride salt of the aromatic amine 4-(furan-2-yl)aniline. The presence of the furan moiety, a five-membered aromatic heterocycle containing oxygen, and the aniline core makes it a versatile building block for the synthesis of more complex molecules. The hydrochloride salt form generally imparts greater water solubility and stability compared to the free base.

Quantitative data for 4-(Furan-2-yl)aniline and its hydrochloride salt are summarized in the table below. It is important to note that specific experimental data for the hydrochloride salt is limited in publicly available literature; therefore, some properties of the free base and the related compound, aniline hydrochloride, are included for reference and estimation.

| Property | Value | Source/Notes |

| IUPAC Name | 4-(Furan-2-yl)anilinium chloride | N/A |

| Synonyms | 4-(2-Furyl)aniline hydrochloride, [4-(2-Furyl)phenyl]amine hydrochloride | [1] |

| CAS Number | 1170462-44-8 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO | [1] |

| Molecular Weight | 195.65 g/mol | |

| Appearance | Solid (Form may vary) | General knowledge |

| Melting Point | 55.5-57 °C (for free base) | |

| Boiling Point | 276.8 °C at 760 mmHg (for free base) | |

| Density | 1.138 g/cm³ (for free base) | |

| Solubility | Soluble in water. | General property of hydrochloride salts |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring and the aniline phenyl ring. The furan protons would typically appear as multiplets in the aromatic region. The protons on the phenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amine protons would present as a broad singlet, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would display signals corresponding to the ten carbon atoms in the molecule. The carbons of the furan and phenyl rings would resonate in the aromatic region (typically between 100 and 160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O-C stretching of the furan moiety.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (159.18 g/mol ).[2] Fragmentation patterns would likely involve the loss of CO from the furan ring and other characteristic cleavages of the aniline structure.

Experimental Protocols

The synthesis of 4-(Furan-2-yl)aniline is not explicitly detailed in the provided search results. However, two common and effective methods for the formation of the aryl-aryl bond between the furan and aniline moieties are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A generalized protocol for each is presented below, followed by a standard procedure for hydrochloride salt formation.

Synthesis of 4-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromoaniline) with an organoboron compound (e.g., 2-furylboronic acid).[3]

Materials:

-

4-Bromoaniline

-

2-Furylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

An inorganic base (e.g., potassium carbonate, sodium carbonate)

-

An appropriate solvent system (e.g., toluene/water, DMF/water)

Procedure:

-

To a reaction vessel, add 4-bromoaniline (1 equivalent), 2-furylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand.

-

Add the base (2-3 equivalents) and the solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Formation of this compound

-

Dissolve the purified 4-(furan-2-yl)aniline in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or ethyl acetate).

-

Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution of the aniline derivative at 0 °C.

-

Continue stirring for a designated period, during which the hydrochloride salt will precipitate.

-

Collect the precipitate by filtration.

-

Wash the solid with cold anhydrous solvent to remove any unreacted starting material.

-

Dry the resulting this compound salt under vacuum.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound via a Suzuki-Miyaura coupling reaction.

Caption: General workflow for the synthesis of this compound.

Hypothetical Antiproliferative Signaling Pathway

Furan derivatives have been investigated for their potential antiproliferative activities.[4][5] Some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[6] The following diagram illustrates a hypothetical signaling pathway through which a furan-containing compound might exert its antiproliferative effects. This is a generalized representation and may not be specific to this compound.

Caption: Hypothetical antiproliferative signaling pathway for a furan derivative.

Potential Biological Activities

The furan scaffold is present in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications.[7][8]

-

Antifungal Activity: Several furan-containing compounds have demonstrated notable antifungal properties.[9] The mechanism of action can vary, but some derivatives have been shown to inhibit essential fungal enzymes, such as succinate dehydrogenase (SDH), which is crucial for fungal respiration.[9]

-

Antiproliferative Activity: As depicted in the hypothetical pathway above, furan derivatives have shown promise as anticancer agents.[4] Their mechanisms can involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the induction of apoptosis through pathways involving key regulatory proteins like p53, Bax, and Bcl-2.[4][6]

-

Other Activities: The furan nucleus is a versatile pharmacophore, and its derivatives have been investigated for antibacterial, antiviral, anti-inflammatory, and analgesic properties.[10]

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery and materials science. While comprehensive experimental data for the hydrochloride salt is somewhat limited in the public domain, this guide provides a summary of the available information on its properties, synthesis, and potential biological activities based on its structural motifs. Further research is warranted to fully characterize this compound and explore its therapeutic and industrial potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiproliferative evaluation of certain iminonaphtho[2,3-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

A Technical Guide to 4-(Furan-2-yl)aniline Hydrochloride for Researchers

Introduction: 4-(Furan-2-yl)aniline hydrochloride is a heterocyclic aromatic amine salt that holds interest for researchers in medicinal chemistry and materials science. Its structure combines an aniline moiety, a common building block in pharmaceuticals and dyes, with a furan ring. The furan scaffold is a crucial component in numerous physiologically active compounds and is often used as a bioisostere for phenyl rings to modify steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, spectroscopic characteristics, and safety protocols, tailored for professionals in drug development and scientific research.

Compound Identification and Physicochemical Properties

This compound is the salt form of the parent compound 4-(furan-2-yl)aniline. The hydrochloride salt is often prepared to improve the stability and solubility of the amine.

Chemical Structure:

The structure consists of a furan ring attached at its 2-position to the 4-position of an aniline ring. The amine group is protonated to form the hydrochloride salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1170462-44-8 | [3][4] |

| Molecular Formula | C₁₀H₁₀ClNO | [3][5] |

| Molecular Weight | 195.65 g/mol | [3] |

| Appearance | Solid | [5] |

| InChI | 1S/C10H9NO.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | [3] |

| InChI Key | VAZPEBSLJQGBBB-UHFFFAOYSA-N | [3] |

| SMILES | NC1=CC=C(C2=CC=CO2)C=C1.[H]Cl | [4] |

| Synonyms | [4-(2-Furyl)phenyl]amine hydrochloride, 4-(2-furanyl)aniline hydrochloride | [3] |

Plausible Synthesis and Experimental Protocol

While specific synthesis procedures for this compound are not widely published, a logical approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, followed by deprotection and salt formation.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1170462-44-8|this compound|BLD Pharm [bldpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the aromatic compound 4-(Furan-2-yl)aniline hydrochloride. Due to the limited availability of complete experimental spectra for this specific salt in published literature, this document presents a comprehensive analysis based on the spectroscopic characteristics of its constituent moieties, aniline and furan, along with predicted data for the free base, 4-(Furan-2-yl)aniline. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the expected spectroscopic profile of this compound.

Introduction

This compound is a heterocyclic aromatic amine salt. The structure consists of a furan ring attached to an aniline ring at the para position. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds in research and development. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (in DMSO-d₆):

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of both the furan and aniline rings. The protonation of the amino group will lead to a downfield shift of the adjacent aromatic protons and the appearance of a broad signal for the -NH₃⁺ protons.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₃⁺ | > 10 | broad singlet | Exchangeable with D₂O |

| Aniline H-2, H-6 | 7.5 - 7.8 | doublet | |

| Aniline H-3, H-5 | 7.2 - 7.4 | doublet | |

| Furan H-5' | ~7.7 | doublet | |

| Furan H-3' | ~6.7 | doublet | |

| Furan H-4' | ~6.5 | doublet of doublets |

Expected ¹³C NMR Data (in DMSO-d₆):

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Furan C-2' | ~155 |

| Aniline C-1 | ~140 |

| Aniline C-4 | ~130 |

| Aniline C-2, C-6 | ~129 |

| Furan C-5' | ~144 |

| Aniline C-3, C-5 | ~116 |

| Furan C-3' | ~112 |

| Furan C-4' | ~108 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the hydrochloride salt will show characteristic bands for the ammonium group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (-NH₃⁺) | 3200 - 2800 | Strong, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-O-C stretch (furan) | 1250 - 1020 | Strong |

| Aromatic C-H bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum would be obtained for the free base, 4-(Furan-2-yl)aniline, after the loss of HCl.

Predicted MS Data for 4-(Furan-2-yl)aniline:

| Adduct | Predicted m/z |

| [M]⁺ | 159.07 |

| [M+H]⁺ | 160.08 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. While complete experimental data is currently scarce in the literature, the analysis of its constituent parts and predicted data offers valuable insights for researchers working with this compound. The provided experimental protocols serve as a standard guide for obtaining high-quality spectroscopic data for this and similar molecules.

Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide outlines the experimental framework for determining the solubility profile of 4-(Furan-2-yl)aniline hydrochloride, a key intermediate in medicinal chemistry. Due to the limited availability of public-domain data on its solubility, this document focuses on providing detailed experimental protocols and workflows to enable researchers to generate this crucial dataset. The methodologies described herein are based on well-established pharmaceutical industry standards, including the shake-flask method and potentiometric titration, ensuring the generation of accurate and reproducible results.

Introduction

4-(Furan-2-yl)aniline and its hydrochloride salt are heterocyclic aromatic amines that serve as building blocks in the synthesis of various pharmacologically active compounds. A comprehensive understanding of the solubility of this compound in a range of solvents is paramount for its effective use in drug discovery and development. Solubility data informs the selection of appropriate solvent systems for synthesis, purification, formulation, and in vitro/in vivo testing.

This guide provides a robust starting point for laboratories to establish the solubility characteristics of this compound.

Solubility Data of this compound

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[1] Aniline hydrochloride itself is soluble in water.[2] However, the larger, more complex structure of this compound necessitates empirical determination of its solubility in various solvents.

The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to measure solubility at controlled temperatures, such as 4°C (for stability studies) and 37°C (to mimic physiological conditions).[3]

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 4 | Data to be determined | HPLC, UV-Vis |

| Purified Water | 37 | Data to be determined | HPLC, UV-Vis |

| Phosphate Buffered Saline (pH 7.4) | 37 | Data to be determined | HPLC, UV-Vis |

| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | HPLC, UV-Vis |

| Methanol | 25 | Data to be determined | HPLC, UV-Vis |

| Ethanol | 25 | Data to be determined | HPLC, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | HPLC, UV-Vis |

| Acetonitrile | 25 | Data to be determined | HPLC, UV-Vis |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic solubility of a compound.

Shake-Flask Method (Gold Standard)

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[4][5] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Stoppered flasks or vials

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[5][6]

-

After equilibration, allow the flasks to stand to let the undissolved solids settle.

-

Carefully withdraw a sample from the supernatant. For accurate separation of the saturated solution from the solid, centrifugation or filtration is required.[5]

-

Measure the pH of the saturated solution to check for any changes.[4]

-

Dilute the sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7]

-

Calculate the solubility in mg/mL or other desired units.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration can be a rapid and accurate method to determine the pH-dependent solubility profile.[8][9] This method is particularly useful for compounds with acidic or basic functional groups.

Materials and Equipment:

-

This compound (pure solid)

-

Purified water or aqueous buffer solutions

-

Standardized acidic and basic titrants (e.g., HCl, NaOH)

-

Automated titrator equipped with a pH electrode

-

Stirrer

-

Analytical balance

Procedure:

-

Prepare a suspension of this compound in an aqueous medium.

-

Place the suspension in the titration vessel and allow it to stir to achieve initial equilibrium.

-

Titrate the suspension with a standardized acid or base.

-

Record the pH of the solution as a function of the volume of titrant added.

-

The point at which the compound begins to precipitate or dissolve is identified by a change in the titration curve.

-

The intrinsic solubility and pKa can be calculated from the titration data.[10] This method can provide a detailed solubility-pH profile.[9]

Caption: Workflow for Potentiometric Solubility Determination.

Conclusion

References

- 1. Buy 4-Fluoro-3-(propan-2-yl)aniline hydrochloride (EVT-13635073) [evitachem.com]

- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Rising Potential of Furan-Containing Aniline Derivatives in Therapeutic Applications: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the burgeoning biological activities of furan-containing aniline derivatives. This whitepaper provides an in-depth analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The intersection of furan and aniline moieties has given rise to a class of synthetic compounds with significant therapeutic potential. The inherent bioactivity of the furan ring, a common scaffold in numerous natural and synthetic biologically active compounds, is synergistically enhanced by the versatile aniline structure.[1] This combination offers a flexible platform for medicinal chemists to develop novel drug candidates targeting a spectrum of diseases. This technical guide consolidates the current understanding of the biological activities of these derivatives, presenting key data and methodologies to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Furan-containing aniline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

One significant target of these compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] Some furan-aniline derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of key proteins like Akt and mTOR, ultimately inducing apoptosis in cancer cells.[2] For instance, a novel aniline derivative has been shown to promote apoptosis in non-small cell lung cancer cells by activating PI3K/Akt/mTOR-mediated autophagy.[2]

The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the in vitro cytotoxic activity of representative furan-containing aniline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Carbamothioyl-furan-2-carboxamide 4d | HepG2 (Liver) | <20 µg/mL | [3] |

| Carbamothioyl-furan-2-carboxamide 4a | HepG2 (Liver) | <20 µg/mL | [3] |

| Carbamothioyl-furan-2-carboxamide 4b | HepG2 (Liver) | <20 µg/mL | [3] |

| Carbamothioyl-furan-2-carboxamide 4c | HepG2 (Liver) | <20 µg/mL | [3] |

| Furan-based derivative 4 | MCF-7 (Breast) | 4.06 | [4] |

| Furan-based derivative 7 | MCF-7 (Breast) | 2.96 | [4] |

| Ciminalum-4-thiazolidinone hybrid | MDA-MB-231 (Breast) | 1.37 - 21.85 | [5] |

| Ciminalum-4-thiazolidinone hybrid | MCF-7 (Breast) | 1.37 - 21.85 | [5] |

| Ciminalum-4-thiazolidinone hybrid | T-47D (Breast) | 1.37 - 21.85 | [5] |

| Ciminalum-4-thiazolidinone hybrid | SCC-15 (Tongue Squamous) | 6.72 - 39.85 | [5] |

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing aniline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the antimicrobial activity of selected furan-aniline derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide 4f | E. coli | 230-295 | [6] |

| Carbamothioyl-furan-2-carboxamide 4f | S. aureus | 230-295 | [6] |

| Carbamothioyl-furan-2-carboxamide 4f | B. cereus | 230-295 | [6] |

| Carbamothioyl-furan-2-carboxamide 4a | S. aureus | 240-280 | [6] |

| Carbamothioyl-furan-2-carboxamide 4b | E. coli | 240-280 | [6] |

| Carbamothioyl-furan-2-carboxamide 4c | B. cereus | 240-280 | [6] |

| N-(4-aryl phenyl)furan-2-carboxamide 3 | Carbapenem-resistant A. baumannii (CRAB) | 6.25 | [7] |

| N-(4-aryl phenyl)furan-2-carboxamide 3 | Carbapenem-resistant E. cloacae (CREC) | 6.25 | [7] |

| N-(4-aryl phenyl)furan-2-carboxamide 3 | Carbapenem-resistant K. pneumoniae (CRKP) | 6.25 | [7] |

| N-(4-aryl phenyl)furan-2-carboxamide 3 | Methicillin-resistant S. aureus (MRSA) | 12.5 | [7] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Furan-containing aniline derivatives have been investigated for their ability to modulate inflammatory responses. Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Key targets for these compounds include enzymes like β-glucuronidase and lysozyme, which are released by neutrophils during inflammation, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The inhibitory activities of these derivatives are presented in the following table.

| Compound ID | Target | IC50 (µM) | Reference |

| 2-(furan-2-yl)-4-phenoxyquinoline 8 | β-glucuronidase release | 5.0 | [8] |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | β-glucuronidase release | 9.5 | [8] |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme release | 4.6 | [8] |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Lysozyme release | 7.1 | [8] |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 | [8] |

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of furan-aniline derivatives.

Figure 2: A generalized workflow for the MTT assay to evaluate the cytotoxicity of furan-aniline derivatives.

Experimental Protocols

Synthesis of Furan-Containing Aniline Derivatives

A general method for the synthesis of furan-2-carboxamides involves the activation of furan-2-carboxylic acid followed by reaction with a substituted aniline.

General Procedure for the Synthesis of N-Aryl-Furan-2-Carboxamides:

-

Dissolve furan-2-carboxylic acid (1 equivalent) and a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in an appropriate solvent like tetrahydrofuran (THF).

-

Stir the mixture at a specified temperature (e.g., 45°C) for a designated time (e.g., 2 hours) to activate the carboxylic acid.

-

In a separate flask, dissolve the desired aniline derivative (1.5 equivalents) in THF.

-

Add the solution of the activated carboxylic acid dropwise to the aniline solution.

-

Stir the reaction mixture at the same temperature for an extended period (e.g., 18-20 hours).

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium bicarbonate and then with hydrochloric acid.

-

Dry the organic layer with a drying agent (e.g., Na2SO4), filter, and concentrate.

-

Purify the final product by flash column chromatography.[9]

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

After 24 hours, treat the cells with various concentrations of the furan-aniline derivatives and incubate for an additional 48-72 hours.

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

In Vitro Antimicrobial Activity - Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

-

Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).

-

Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of the furan-aniline derivative solution (at a known concentration) into each well. A standard antibiotic and a solvent control are also included.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Anti-inflammatory Activity - β-Glucuronidase Release Assay

This assay measures the release of the enzyme β-glucuronidase from neutrophils, which is an indicator of degranulation and inflammation.

Protocol:

-

Isolate human neutrophils from peripheral blood.

-

Pre-incubate the neutrophils with the furan-aniline derivatives at various concentrations for a specified time (e.g., 10 minutes) at 37°C.

-

Stimulate the neutrophils with a pro-inflammatory agent (e.g., fMLP/CB) for a further incubation period (e.g., 30 minutes).

-

Stop the reaction by centrifugation in the cold to pellet the cells.

-

Transfer the supernatant to a new plate and add a substrate for β-glucuronidase (e.g., phenolphthalein glucuronic acid).

-

Incubate the plate to allow for the enzymatic reaction.

-

Stop the reaction and measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of released β-glucuronidase.[10][11]

Conclusion and Future Directions

Furan-containing aniline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.

Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific protein targets and the exploration of their effects on other relevant signaling pathways. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of these derivatives in preclinical models. The continued investigation of furan-containing aniline derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 11. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]

Pharmacological significance of the furan scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have made it a privileged scaffold for the development of a wide array of therapeutic agents. This technical guide delves into the pharmacological significance of the furan moiety, providing a comprehensive overview of its diverse biological activities, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates.

Diverse Biological Activities of the Furan Scaffold

The furan nucleus is a key pharmacophore in numerous clinically approved drugs and investigational compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, contributing to enhanced biological activity.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including:

-

Antimicrobial Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties. The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics used in the treatment of urinary tract infections.[2] Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[3][4]

-

Anticancer Activity: A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents.[5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5]

-

Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory drugs, most notably the selective COX-2 inhibitors like rofecoxib (withdrawn from the market). These drugs function by blocking the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[7]

-

Antiviral Activity: Certain furan derivatives have shown promise as antiviral agents, with activity against a range of viruses.[2]

-

Cardiovascular Effects: Furan-containing drugs like ranolazine are used in the management of chronic angina.[8][9] Ranolazine's primary mechanism involves the inhibition of the late sodium current in cardiac cells, which helps to reduce intracellular calcium overload and improve myocardial function.[8][10]

Quantitative Analysis of Furan Derivatives' Biological Activity

The potency of furan-containing compounds across different therapeutic areas has been quantified using various in vitro assays. The following tables summarize key quantitative data for representative furan derivatives.

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Furan-pyridinone derivative 4c | KYSE70 (Esophageal Cancer) | 1.463 µg/mL (24h), 1.329 µg/mL (48h) | [6] |

| Furan-pyridinone derivative 4c | KYSE150 (Esophageal Cancer) | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [6] |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | 4.06 µM | [5][11] |

| Furan-based derivative 7 | MCF-7 (Breast Cancer) | 2.96 µM | [5][11] |

| Pyrazolyl hybrid chalcone 7g | A549 (Lung Carcinoma) | 27.7 µg/mL | [12] |

| Pyrazolyl hybrid chalcone 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | [12] |

Table 2: Anti-inflammatory Activity of Furan Derivatives

| Compound | Assay | IC50 Value | Reference |

| Furan hybrid molecule H1 | Inhibition of Albumin Denaturation (IAD) | 114.31 µg/mL | [1] |

| Furan hybrid molecule H2 | Inhibition of Albumin Denaturation (IAD) | 120.55 µg/mL | [1] |

| Furan hybrid molecule H3 | Inhibition of Albumin Denaturation (IAD) | 150.99 µg/mL | [1] |

| Furan hybrid molecule H4 | Inhibition of Albumin Denaturation (IAD) | 118.64 µg/mL | [1] |

| Furan hybrid molecule H1 | Antitryptic Activity (ATA) | 85.33 µg/mL | [1] |

| Furan hybrid molecule H2 | Antitryptic Activity (ATA) | 60.21 µg/mL | [1] |

Table 3: Antibacterial Activity of Furan Derivatives

| Compound | Bacterial Strain | MIC Value | Reference |

| 2(5H)-Furanone Derivative F131 | S. aureus isolates | 8–16 µg/mL | [13] |

| 2(5H)-Furanone Derivative F131 | C. albicans isolates | 32–128 µg/mL | [13] |

| Furanone F105 | S. aureus | 10 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of furan derivatives.

Synthesis of Furan Derivatives: General Condensation Method

This protocol describes a general method for the synthesis of furan amides from an amine and a furan acid chloride.[15]

-

Reaction Setup: To a stirred solution of the desired amine (1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, slowly add the corresponding furan-2-carbonyl chloride (1.5 mmol) and pyridine (3 mmol).

-

Reaction Execution: Stir the resulting mixture at 0 °C for 4 hours.

-

Work-up: Partition the reaction mixture between water and dichloromethane.

-

Purification: The organic phase is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the furan derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37 °C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the furan derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by furan-containing drugs and a general workflow for their discovery and evaluation.

Caption: Mechanism of action of Rofecoxib.

Caption: Mechanism of action of Nitrofurantoin.

Caption: Mechanism of action of Ranolazine.

Caption: General workflow for furan-based drug discovery.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unit 3 furan & thiophene | PDF [slideshare.net]

- 5. slideteam.net [slideteam.net]

- 6. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchhub.com [researchhub.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 13. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals

An In-depth Analysis of Physicochemical Properties, Synthesis, and Potential Biological Significance

This technical guide provides a detailed comparative analysis of 4-(Furan-2-yl)aniline and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical properties, outlines experimental protocols for synthesis and analysis, and explores the potential biological activities of these compounds, drawing upon existing data for furan-containing molecules and aniline derivatives.

Core Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a compound and its salt form is crucial for its application in research and drug development. The conversion of a free base to its hydrochloride salt can significantly alter properties such as solubility, stability, and melting point. Below is a summary of the available and predicted data for 4-(Furan-2-yl)aniline and its hydrochloride salt.

Table 1: Physicochemical Properties of 4-(Furan-2-yl)aniline and its Hydrochloride Salt

| Property | 4-(Furan-2-yl)aniline (Free Base) | 4-(Furan-2-yl)aniline Hydrochloride | Source(s) |

| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO | [1] |

| Molecular Weight | 159.19 g/mol | 195.64 g/mol | [2][3] |

| Appearance | Solid | Solid | [2][3] |

| Melting Point | 55.5-57 °C | Not available | [4] |

| Boiling Point | 276.8 °C at 760 mmHg | Not applicable | [4] |

| pKa (Predicted) | ~4.0 - 5.0 | Not applicable | [5][6][7][8] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. | Predicted to have higher aqueous solubility compared to the free base. | [4][9][10][11] |

| Stability | Susceptible to oxidation and degradation upon exposure to air and light. | Generally more stable than the free base due to the protonation of the amine group, which prevents oxidation. | [12][13] |

Note on Predicted Values: Due to the limited availability of experimental data for these specific compounds, some values, particularly for pKa and solubility, are predicted based on the known properties of similar chemical structures, such as aniline and other furan derivatives. Experimental verification of these properties is highly recommended.

Synthesis and Salt Formation: Experimental Protocols

The synthesis of 4-(Furan-2-yl)aniline can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a common and efficient method. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

Synthesis of 4-(Furan-2-yl)aniline via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides a versatile method for the formation of carbon-carbon bonds. In this context, it can be used to couple an aryl halide (e.g., 4-bromoaniline) with a furan boronic acid or ester.

General Experimental Protocol:

-

Reaction Setup: To a dried round-bottom flask, add 4-bromoaniline (1 equivalent), 2-furylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or 1,2-dimethoxyethane) and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Furan-2-yl)aniline.[9][10][14][15][16][17][18]

Preparation of this compound

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

General Experimental Protocol:

-

Dissolution: Dissolve 4-(Furan-2-yl)aniline in a suitable organic solvent in which the free base is soluble, such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., a solution of HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the free base at room temperature or cooled in an ice bath.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

-

Isolation: Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove any unreacted starting material or impurities. Dry the salt under vacuum to obtain the final product.[19][20]

Analytical Characterization: Methodologies

Proper characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of 4-(Furan-2-yl)aniline would be expected to show characteristic signals for the aromatic protons on both the furan and aniline rings, as well as a signal for the amine (-NH₂) protons. The coupling patterns and chemical shifts of these protons provide valuable structural information.[6][21][22][23][24][25][26]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[6][21][22][24][25]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(Furan-2-yl)aniline (Predicted values; experimental verification required)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Furan-H3 | 6.3 - 6.5 | 105 - 110 |

| Furan-H4 | 6.4 - 6.6 | 111 - 115 |

| Furan-H5 | 7.3 - 7.5 | 141 - 145 |

| Aniline-H2,6 | 7.3 - 7.5 | 125 - 130 |

| Aniline-H3,5 | 6.6 - 6.8 | 114 - 118 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

| Furan-C2 | - | 150 - 155 |

| Aniline-C1 | - | 145 - 150 |

| Aniline-C4 | - | 120 - 125 |

FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

4-(Furan-2-yl)aniline: The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹). The furan ring would also exhibit a characteristic C-O-C stretching band.[26][27][28]

-

This compound: The formation of the ammonium salt would lead to a significant change in the N-H stretching region. The sharp bands of the primary amine would be replaced by a broad absorption band for the N⁺-H stretching of the ammonium ion, typically in the range of 2200-3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compounds and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable for these types of aromatic compounds.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Method validation should be performed to ensure linearity, accuracy, precision, and robustness of the analytical method.[7][12][29][30][31]

Biological Activity and Potential Signaling Pathways

While specific biological data for 4-(Furan-2-yl)aniline is limited, the furan and aniline moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications.

Known Activities of Furan and Aniline Derivatives

-

Anticancer Activity: Many furan-containing compounds have demonstrated significant anticancer properties.[21][32] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. Similarly, aniline derivatives are core structures in many approved anticancer drugs, particularly tyrosine kinase inhibitors.[3][33][34]

-

Enzyme Inhibition: Furan-based molecules have been shown to inhibit various enzymes, including protein tyrosine kinases, which are often dysregulated in cancer.[2][16]

Hypothesized Signaling Pathway Involvement

Given the prevalence of furan and aniline motifs in kinase inhibitors, it is plausible that 4-(Furan-2-yl)aniline derivatives could exert their potential anticancer effects by modulating key cellular signaling pathways.

Disclaimer: The signaling pathway depicted above is a hypothesized mechanism of action based on the known activities of structurally related compounds. Further experimental studies, such as kinase assays and western blotting, are required to validate the specific molecular targets and signaling pathways affected by 4-(Furan-2-yl)aniline and its derivatives.[25][29]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key differences and characteristics of 4-(Furan-2-yl)aniline and its hydrochloride salt. The hydrochloride salt is expected to offer advantages in terms of aqueous solubility and stability, which are critical for many applications in drug development. While the biological activity of these specific compounds remains to be fully elucidated, the prevalence of the furan and aniline scaffolds in a wide range of bioactive molecules suggests that they represent a promising starting point for the design of novel therapeutic agents, particularly in the area of oncology.

Future research should focus on:

-

Experimental determination of physicochemical properties: Accurate measurement of solubility in various pharmaceutically relevant solvents and the pKa of 4-(Furan-2-yl)aniline is essential.

-

In-depth biological evaluation: Screening of these compounds against a panel of cancer cell lines and relevant enzymatic assays will help to identify their biological targets and mechanism of action.

-

Structural optimization: Based on initial biological data, medicinal chemistry efforts can be directed towards the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the full potential of 4-(Furan-2-yl)aniline and its derivatives as valuable tools in chemical biology and drug discovery can be realized.

References

- 1. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Furan-2-yl)aniline | 59147-02-3 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-(FURAN-2-YL)ANILINE | CAS 59147-02-3 [matrix-fine-chemicals.com]

- 5. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. cool.culturalheritage.org [cool.culturalheritage.org]

- 10. Data-driven frameworks to robustly predict solubility parameter of diverse polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. Yoneda Labs [yonedalabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Furan synthesis [organic-chemistry.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. m.youtube.com [m.youtube.com]

- 21. rsc.org [rsc.org]

- 22. scielo.br [scielo.br]

- 23. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]

- 24. researchgate.net [researchgate.net]

- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 26. researchgate.net [researchgate.net]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rjpn.org [rjpn.org]

- 31. Natural and Synthetic Furanones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells [mdpi.com]

- 33. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Dual Nature of Furan: An In-depth Technical Guide to its Electron-Rich Character and Aromaticity for Drug Development

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Unique Electronic Properties of Furan and its Derivatives.

This technical guide delves into the core principles governing the chemical behavior of furan and its derivatives, focusing on their pronounced electron-rich nature and nuanced aromaticity. A thorough understanding of these characteristics is paramount for leveraging the furan scaffold in modern medicinal chemistry and drug discovery. This document provides a detailed examination of the theoretical underpinnings, quantitative measures of aromaticity, experimental protocols for characterization, and the strategic application of furan's unique properties in the design of novel therapeutics.

The Electron-Rich Nature of Furan: A Consequence of Heterocyclic Aromaticity

Furan is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom.[1] Its aromaticity stems from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, creating a planar, cyclic, conjugated system with 6 π-electrons, thereby satisfying Hückel's rule.[1][2] This delocalization of the oxygen's lone pair results in a significant increase in electron density within the ring compared to its all-carbon counterpart, benzene.

The electron distribution in furan can be represented by a series of resonance structures, which illustrate the delocalization of the π-electrons and the resulting partial negative charge on the carbon atoms and a partial positive charge on the oxygen atom. This electron-rich character is a defining feature of furan's reactivity.

Resonance structures of furan illustrating electron delocalization.

This increased electron density makes furan and its derivatives highly susceptible to electrophilic attack, rendering them significantly more reactive in electrophilic substitution reactions than benzene.[2]

Quantifying the Aromaticity of Furan

While furan is classified as aromatic, its aromatic character is considered to be modest when compared to benzene. This is reflected in its lower resonance energy. The aromaticity of furan and related five-membered heterocycles is a subject of considerable interest and has been quantified using various experimental and computational methods. A comparative summary of key aromaticity indices is presented below.

| Compound | Resonance Energy (kcal/mol) | HOMA (Harmonic Oscillator Model of Aromaticity) | NICS(1) (Nucleus-Independent Chemical Shift, ppm) | Magnetic Susceptibility Exaltation (Λ, cgs-ppm) |

| Benzene | 36 | ~0.979 | -10.2 | -13.4 |

| Thiophene | 29 | ~0.915 | -8.4 | -11.1 |

| Pyrrole | 21 | ~0.899 | -9.8 | -9.9 |

| Furan | 16 | ~0.709 | -7.6 | -7.8 |

Note: The values presented are approximate and can vary slightly depending on the specific computational or experimental method used. Higher resonance energy, HOMA values closer to 1, more negative NICS values, and larger negative magnetic susceptibility exaltations generally indicate greater aromaticity.

The data clearly indicates that furan is the least aromatic among these common five-membered heterocycles, which correlates with its higher reactivity and propensity to undergo reactions that involve the disruption of the aromatic system, such as Diels-Alder reactions.[2]

Impact on Chemical Reactivity: Electrophilic Substitution

The electron-rich nature of the furan ring dictates its reactivity towards electrophiles. Electrophilic substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance, with three contributing resonance structures, compared to the two resonance structures for attack at the C3 (β) position.

Mechanism of electrophilic substitution on furan.

The Furan Scaffold in Drug Discovery and Development

The unique electronic properties of the furan ring make it a valuable scaffold in medicinal chemistry. Its electron-rich nature allows for a variety of chemical modifications, and its moderate aromaticity influences its metabolic stability and potential for bioisosteric replacement of other aromatic systems.[3][4][5]

Furan as a Bioisostere

The furan ring can act as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic and physicochemical properties. This substitution can lead to improved solubility, altered metabolic pathways, and enhanced binding interactions with biological targets.

Furan as a bioisostere for the phenyl group in drug design.

Furan in Approved Drugs

Numerous FDA-approved drugs incorporate the furan moiety, highlighting its therapeutic importance. Notable examples include:

-

Nitrofurantoin: An antibiotic used for urinary tract infections. Its mechanism involves the reduction of the nitro group, facilitated by the furan ring, to reactive intermediates that damage bacterial DNA and proteins.[1][2][6]

-

Ranitidine: A histamine H2-receptor antagonist used to decrease stomach acid production. The furan ring is a key component of the molecule's structure, contributing to its overall shape and interaction with the H2 receptor.

-

Amiodarone: An antiarrhythmic agent.

-

Furosemide: A diuretic.

Mechanism of Action: Nitrofurantoin

The antibacterial action of nitrofurantoin provides an excellent example of how the furan ring contributes to a drug's mechanism. The electron-rich furan ring is crucial for the reductive activation of the nitro group by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that are responsible for the drug's cytotoxic effects on bacteria.

Mechanism of action of Nitrofurantoin.

Experimental Protocols for Characterization and Synthesis

Synthesis of Furan Derivatives: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[6][7]

Detailed Methodology:

-

Reactant Preparation: A 1,4-dicarbonyl compound (e.g., hexane-2,5-dione to synthesize 2,5-dimethylfuran) is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Catalyst Addition: An acid catalyst is added to the solution. Common catalysts include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or a Lewis acid like zinc chloride (ZnCl₂).

-

Reaction: The mixture is heated, typically to reflux, for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure furan derivative.

Experimental workflow for the Paal-Knorr furan synthesis.

Analysis of Furan Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile furan derivatives.[5][8][9]

Detailed Methodology:

-

Sample Preparation: The sample containing the furan derivative is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane). If necessary, a derivatization step may be performed to increase volatility and thermal stability. An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet, which is heated to a high temperature to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven where the temperature is programmed to increase over time. Separation of the components is achieved based on their different boiling points and interactions with the stationary phase of the column.

-

Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint" that can be compared to a library of known spectra for identification. The retention time (the time it takes for a compound to travel through the column) also aids in identification. For quantitative analysis, the peak area of the analyte is compared to that of the internal standard.

Determination of Magnetic Susceptibility

Magnetic susceptibility measurements can provide insight into the aromaticity of a compound. Diamagnetic susceptibility exaltation, a measure of the extent to which a molecule's diamagnetism is enhanced by the presence of a ring current, is a useful indicator of aromaticity. The Gouy balance method is a classic technique for this measurement.

Detailed Methodology (Gouy Balance):

-

Apparatus Setup: A long, cylindrical sample tube is suspended from a sensitive balance, with the bottom of the tube positioned between the poles of a powerful electromagnet.

-

Initial Measurement (Field Off): The weight of the sample tube filled with the substance under investigation is accurately measured in the absence of a magnetic field.

-

Second Measurement (Field On): The electromagnet is turned on, and the weight of the sample tube is measured again.

-

Calculation: Diamagnetic substances, like furan, will be slightly repelled by the magnetic field, resulting in an apparent decrease in weight. Paramagnetic substances would be attracted, showing an increase in weight. The change in weight is directly proportional to the magnetic susceptibility of the substance. By calibrating the instrument with a substance of known magnetic susceptibility, the susceptibility of the sample can be determined.

Conclusion

The electron-rich nature and moderate aromaticity of the furan ring are intrinsically linked, giving rise to a unique reactivity profile that is highly valuable in the field of drug discovery and development. Its susceptibility to electrophilic substitution and its ability to participate in a range of other chemical transformations allow for the synthesis of diverse molecular architectures. Furthermore, the furan scaffold's role as a versatile bioisostere provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. A deep understanding of the fundamental principles outlined in this guide is essential for any scientist seeking to harness the full potential of furan chemistry in the pursuit of novel and effective therapeutics.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 5. Determination of Furan in Foods | FDA [fda.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Safety, Toxicity, and Handling of 4-(Furan-2-yl)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 4-(Furan-2-yl)aniline hydrochloride have not been thoroughly investigated. This document compiles available safety information for structurally related compounds to guide risk assessment and handling procedures. All work with this compound should be conducted under the assumption that it is hazardous.

Executive Summary

This technical guide addresses the safety, toxicity, and handling precautions for this compound. Due to a significant lack of specific toxicological data for this compound, this guide provides a comprehensive overview of the known hazards of the isomeric 3-(Furan-2-yl)aniline hydrochloride, the parent compound aniline hydrochloride, and the structural component furan. This information is intended to inform risk assessments and promote safe handling practices in a research and development setting. All personnel should adhere to strict safety protocols and treat this compound as a substance with significant potential for toxicity.

Hazard Identification and Classification

Table 1: GHS Classification for 3-(Furan-2-yl)aniline Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |